molecular formula C7H9ClN2O B2691852 2-(5-Chloropyrazin-2-yl)propan-2-ol CAS No. 1240596-83-1

2-(5-Chloropyrazin-2-yl)propan-2-ol

Katalognummer B2691852
CAS-Nummer: 1240596-83-1
Molekulargewicht: 172.61
InChI-Schlüssel: ZNGQOKCTJKGQIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Chloropyrazin-2-yl)propan-2-ol, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPP is a pyrazine derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Wirkmechanismus

2-(5-Chloropyrazin-2-yl)propan-2-ol acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amount of calcium ions that enter the cell, which can lead to enhanced synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
2-(5-Chloropyrazin-2-yl)propan-2-ol has been found to have various biochemical and physiological effects, including the enhancement of NMDA receptor activity, the modulation of neurotransmitter release, and the improvement of synaptic plasticity. 2-(5-Chloropyrazin-2-yl)propan-2-ol has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-(5-Chloropyrazin-2-yl)propan-2-ol has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to enhance synaptic plasticity. However, 2-(5-Chloropyrazin-2-yl)propan-2-ol also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Zukünftige Richtungen

There are several future directions for the study of 2-(5-Chloropyrazin-2-yl)propan-2-ol, including the development of more selective and potent compounds that target the NMDA receptor, as well as the investigation of the potential therapeutic applications of 2-(5-Chloropyrazin-2-yl)propan-2-ol in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore the potential adverse effects of 2-(5-Chloropyrazin-2-yl)propan-2-ol and to develop safer dosing protocols for its use in lab experiments.

Wissenschaftliche Forschungsanwendungen

2-(5-Chloropyrazin-2-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(5-Chloropyrazin-2-yl)propan-2-ol has been found to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory. 2-(5-Chloropyrazin-2-yl)propan-2-ol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and schizophrenia.

Eigenschaften

IUPAC Name

2-(5-chloropyrazin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGQOKCTJKGQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=N1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloropyrazin-2-yl)propan-2-ol

Synthesis routes and methods I

Procedure details

2-Bromo-5-chloropyrazine (900 mg, 4.65 mmol) was dissolved in toluene (20 mL). The reaction vessel was flushed with nitrogen and cooled to −78° C. n-Butyllithium (2.5M solution in hexanes, 2.23 mL) was added slowly under stirring and allowed to stir for a further 10 minutes upon complete addition. Acetone (3.42 mL, 46.53 mmol) was added and the reaction mixture was stirred at −78° C. for 30 minutes. The reaction mixture was allowed to warm to room temperature and the solvent was removed in vacuo. The residue was taken up in EtOAc (50 mL) and washed using saturated aqueous sodium bicarbonate solution. The organic phase was dried over sodium sulphate, filtered and concentrated in vacuo. The crude brown oil was purified by chromatography on silica (Biotage, 25 g cartridge), eluting with 0 to 100% ethyl acetate in heptanes, to afford the title compound (450 mg, 56%) as a yellow oil. Method B HPLC-MS: MH+ m/z 173, RT 1.31 minutes.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.42 mL
Type
reactant
Reaction Step Two
Yield
56%

Synthesis routes and methods II

Procedure details

A well-stirring solution of methyl 5-chloropyrazine-2-carboxylate (23.5 g, 136 mmol) in Tetrahydrofuran (THF) (172 ml) under nitrogen was cooled to −10° C. and became a thick tan suspension. Added methylmagnesium bromide, 3M in diethyl ether (100 ml, 300 mmol) slowly making sure the temperature did not rise above 0° C. After 1 hour, the reaction now at 0° C. was quenched with saturated NH4Cl (100 mL) slowly, followed by EtOAc (100 mL), and the dark mixture was stirred overnight. The mixture was diluted with 400 mL water and 100 mL EtOAc, and the layers were separated. The aqueous layer was extracted with EtOAc (2×300 mL). The combined EtOAc extracts were dried over MgSO4, filtered, and concentrated to give a dark residue, which was divided into two batches. Each batch was loaded (with 10% CH2Cl2/cyclohexane) onto a pre-equilibrated (with hexanes) 330 g silica cartridge and purified using normal phase chromatography CISCO): 0-25% ethyl acetate/hexanes (30 min), 25% (15 min). Product began eluting at 33 minutes. Product fractions were concentrated to afford 2-(5-chloropyrazin-2-yl)propan-2-ol (6.232 g, 25%) as a low viscosity orange oil. MS (m/z) 173.1 (M+H+).
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
CH2Cl2 cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.